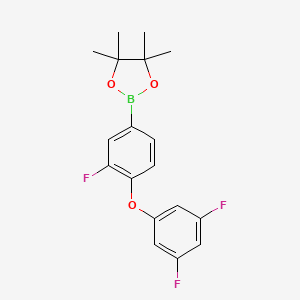
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a dioxaborolane ring, which contribute to its unique chemical properties
準備方法
The synthesis of 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorophenol with 3-fluorophenylboronic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with aryl halides in the presence of a palladium catalyst
科学的研究の応用
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable intermediate in the synthesis of drug candidates, as fluorine atoms can enhance the biological activity and metabolic stability of pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their function. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
類似化合物との比較
2-(4-(3,5-Difluorophenoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other fluorinated compounds, such as:
3,5-Difluoro-2,4,6-trinitroanisole: This compound is also fluorinated and has applications in energetic materials.
2-Fluoropyridine: Another fluorinated compound used in organic synthesis and medicinal chemistry.
3,5-Difluoroaniline: A fluorinated aromatic amine with applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of fluorine atoms and the dioxaborolane ring, which confer distinct chemical properties and reactivity .
特性
分子式 |
C18H18BF3O3 |
|---|---|
分子量 |
350.1 g/mol |
IUPAC名 |
2-[4-(3,5-difluorophenoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BF3O3/c1-17(2)18(3,4)25-19(24-17)11-5-6-16(15(22)7-11)23-14-9-12(20)8-13(21)10-14/h5-10H,1-4H3 |
InChIキー |
NMCNWKCMJREFLH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC(=CC(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
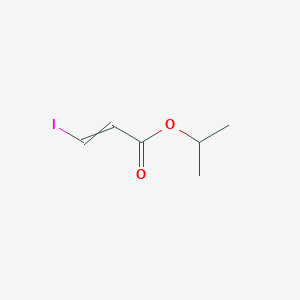
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)

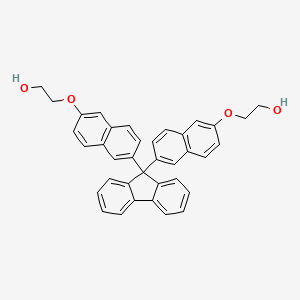
![Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)

![Methyl 3-amino-4-[(2,4-dimethylphenyl)sulfonyl]-5-(piperidin-1-yl)thiophene-2-carboxylate](/img/structure/B12497871.png)

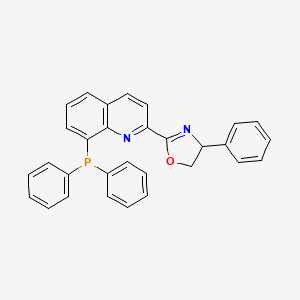
![Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497888.png)
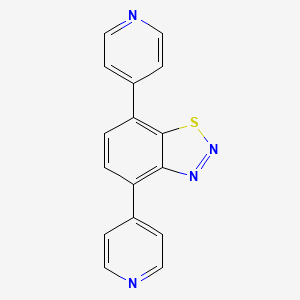
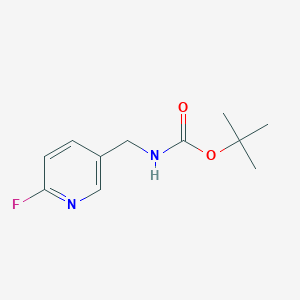
![3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12497905.png)
